molecular formula C20H16F3N7O2 B1662618 IP3K Inhibitor CAS No. 519178-28-0

IP3K Inhibitor

カタログ番号: B1662618
CAS番号: 519178-28-0
分子量: 443.4 g/mol
InChIキー: DDSBPUYZPWNNGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4,6-トリニトロフェノールは、ピクリン酸として一般的に知られている有機化合物であり、化学式はC₆H₂(NO₂)₃OHです。これは、強い酸性で苦味を持つ黄色い結晶性固体です。 歴史的には、爆発物、染料、および消毒剤として使用されてきました .

準備方法

合成経路と反応条件: 2,4,6-トリニトロフェノールは、通常、フェノールのニトロ化によって合成されます。このプロセスには、2つの主要なステップが含まれます。

工業生産方法: 工業環境では、2,4,6-トリニトロフェノールの合成は同様のステップに従いますが、より大規模に行われます。反応条件は、安全性を確保し、収率を最大限に引き出すために慎重に制御されます。 このプロセスには、大型反応器と精密な温度制御を使用して、ニトロ化反応の発熱性を管理することが含まれます .

化学反応の分析

反応の種類: 2,4,6-トリニトロフェノールは、さまざまな化学反応を起こします。これには、次のものが含まれます。

一般的な試薬と条件:

主要な生成物:

4. 科学研究への応用

2,4,6-トリニトロフェノールは、科学研究で幅広い用途があります。

科学的研究の応用

Cancer Treatment

IP3K inhibitors are primarily investigated for their efficacy in treating various malignancies:

  • Breast Cancer : The combination of PI3K inhibitors like alpelisib with endocrine therapies has shown promising results in patients with PIK3CA mutations. Clinical trials have demonstrated improved outcomes when combined with agents such as fulvestrant .
  • Bladder Cancer : Recent studies indicate that combined inhibition of PI3K and STAT3 pathways can significantly enhance anti-tumor efficacy in bladder cancer models. This dual targeting approach has shown sustained tumor regression in preclinical models .
  • Hematological Malignancies : Specific PI3K inhibitors targeting isoforms p110δ and p110γ have been approved for treating chronic lymphocytic leukemia (CLL) and follicular lymphoma. Idelalisib and duvelisib are notable examples that have received FDA approval due to their effectiveness in these cancers .

Combination Therapies

The potential for IP3K inhibitors to be used in combination with other therapeutic agents is a significant area of research:

  • Combination with MEK Inhibitors : Studies have shown that combining PI3K inhibitors with MEK inhibitors can enhance anti-tumor effects across various cancers, including melanoma and pancreatic cancer .
  • Immunotherapy Synergy : Research suggests that PI3K inhibitors can enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment and promoting T-cell activation .

Clinical Trials Overview

A comprehensive analysis of ongoing clinical trials involving IP3K inhibitors reveals a robust interest in their application across multiple cancer types:

Trial PhaseCancer TypeCombination TherapyStatus
Phase IBreast CancerAlpelisib + FulvestrantOngoing
Phase IIBladder CancerPI3K + STAT3 InhibitorRecruiting
Phase I/IICLLIdelalisibCompleted
Phase IIIFollicular LymphomaDuvelisibActive

This table summarizes key trials demonstrating the versatility and potential effectiveness of IP3K inhibitors across various malignancies.

Notable Research Findings

Research conducted at the Institute of Cancer Research has highlighted the development of first-in-class PI3K inhibitors like GDC-0941 (pictilisib), which showed clinical activity in breast and ovarian cancers . The findings from these studies have paved the way for further exploration into combination therapies that can maximize treatment efficacy.

作用機序

2,4,6-トリニトロフェノールの作用機序には、酸化還元反応を起こす能力が含まれます。この化合物中のニトロ基は、非常に電子吸引性があり、分子を求核剤や求電子剤に対して反応性にします。 この反応性は、爆発物としての使用など、さまざまな化学プロセスで利用されています。爆発物として、この物質は急速に分解して、ガスと熱を発生させます .

6. 類似の化合物との比較

2,4,6-トリニトロフェノールは、2-ニトロフェノール、4-ニトロフェノール、2,4-ジニトロフェノールなどの他のニトロフェノールと比較されることがよくあります。これらの化合物は、類似の構造を共有していますが、ニトロ基の数と位置が異なります。

2,4,6-トリニトロフェノールは、3つのニトロ基によって独特です。これにより、高い酸性度と爆発性が付与され、同等物と比較して、より反応性が高く、さまざまな用途で有用になります .

類似化合物との比較

2,4,6-Trinitrophenol is often compared with other nitrophenols such as 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol. These compounds share similar structures but differ in the number and position of nitro groups:

2,4,6-Trinitrophenol is unique due to its three nitro groups, which confer high acidity and explosive properties, making it more reactive and useful in various applications compared to its counterparts .

生物活性

Inositol 1,3,4,5-tetrakisphosphate 5-kinases (IP3Ks) are a family of enzymes that play a significant role in cellular signaling pathways, particularly in the context of cancer and other diseases. The inhibition of IP3K activity has emerged as a promising therapeutic strategy due to its involvement in various biological processes, including cell proliferation, survival, and apoptosis. This article explores the biological activity of IP3K inhibitors, their mechanism of action, and relevant clinical findings.

IP3K inhibitors target the enzymatic activity of IP3Ks, which are responsible for converting inositol trisphosphate (IP3) into inositol 1,3,4,5-tetrakisphosphate (IP4). This conversion is crucial for regulating intracellular calcium levels and various downstream signaling pathways that affect cellular functions. By inhibiting IP3K activity, these compounds can disrupt cancer cell proliferation and promote apoptosis.

Biological Activity

The biological activity of IP3K inhibitors has been evaluated through various preclinical and clinical studies. Key findings include:

  • Antiproliferative Effects : Studies have shown that IP3K inhibitors can significantly reduce the proliferation of cancer cell lines. For example, compound 17p demonstrated an IC50 value of 31.8 nM against PI3Kα, indicating strong inhibitory activity .
  • Induction of Apoptosis : In ovarian cancer cell lines, such as A2780, IP3K inhibitors have been shown to induce dose-dependent cytotoxicity .
  • Isoform Selectivity : Some IP3K inhibitors exhibit selectivity towards specific PI3K isoforms. For instance, compound 17p showed significant selectivity against PI3Kβ and PI3Kγ while effectively inhibiting PI3Kδ .

Clinical Studies and Case Reports

Clinical trials have been instrumental in assessing the efficacy and safety of IP3K inhibitors. Notable findings include:

  • GDC-0941 : This PI3K inhibitor has demonstrated clinical responses in various cancers, including breast cancer and ovarian cancer. It is currently undergoing Phase II trials across multiple countries .
  • Idelalisib : Approved for chronic lymphocytic leukemia (CLL) and B-cell lymphomas, idelalisib has shown improved overall survival rates in clinical trials compared to placebo . However, it is associated with significant adverse events such as colitis and elevated liver enzymes .

Safety Profile

The safety profiles of IP3K inhibitors vary significantly among different compounds. Common adverse events include:

  • Metabolic Disorders : All PI3K inhibitors have been linked to metabolic disturbances, with alpelisib showing unique adverse effects related to glucose metabolism .
  • Gastrointestinal Disorders : Colitis is a notable side effect across several PI3K inhibitors. Copanlisib exhibits fewer gastrointestinal issues compared to others like alpelisib .

Table 1: Summary of Key IP3K Inhibitors and Their Biological Activities

CompoundTargetIC50 (nM)IndicationsClinical Status
Compound 17pPI3Kα31.8Ovarian CancerPreclinical
GDC-0941Pan-PI3KNot specifiedBreast Cancer, Ovarian CancerPhase II
IdelalisibPI3KδNot specifiedCLL, B-cell LymphomasApproved
AlpelisibPI3KαNot specifiedBreast CancerApproved

特性

IUPAC Name

6-N-[(4-nitrophenyl)methyl]-2-N-[[3-(trifluoromethyl)phenyl]methyl]-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N7O2/c21-20(22,23)14-3-1-2-13(8-14)10-25-19-28-17(16-18(29-19)27-11-26-16)24-9-12-4-6-15(7-5-12)30(31)32/h1-8,11H,9-10H2,(H3,24,25,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSBPUYZPWNNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC2=NC3=C(C(=N2)NCC4=CC=C(C=C4)[N+](=O)[O-])NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587903
Record name N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519178-28-0
Record name N6-(4-Nitrobenzyl)-N2-[3-(trifluoromethyl)benzyl]-3H-purine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TNP
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IP3K Inhibitor
Reactant of Route 2
Reactant of Route 2
IP3K Inhibitor
Reactant of Route 3
Reactant of Route 3
IP3K Inhibitor
Reactant of Route 4
Reactant of Route 4
IP3K Inhibitor
Reactant of Route 5
Reactant of Route 5
IP3K Inhibitor
Reactant of Route 6
Reactant of Route 6
IP3K Inhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。